Cas no 1878799-37-1 (5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione)
![5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione structure](https://ja.kuujia.com/scimg/cas/1878799-37-1x500.png)
5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1878799-37-1
- EN300-1109382
- 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
-
- インチ: 1S/C7H7N5O2S/c8-5-2-12(7(14)9-6(5)13)1-4-3-15-11-10-4/h2-3H,1,8H2,(H,9,13,14)
- InChIKey: BAEQZDKPYFTBFI-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CN2C(NC(C(=C2)N)=O)=O)N=N1
計算された属性
- せいみつぶんしりょう: 225.03204566g/mol
- どういたいしつりょう: 225.03204566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 129Ų
5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1109382-2.5g |
5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1878799-37-1 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1109382-10g |
5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1878799-37-1 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1109382-5g |
5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1878799-37-1 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1109382-0.25g |
5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1878799-37-1 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1109382-1.0g |
5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1878799-37-1 | 1g |
$1414.0 | 2023-05-23 | ||
Enamine | EN300-1109382-1g |
5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1878799-37-1 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1109382-5.0g |
5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1878799-37-1 | 5g |
$4102.0 | 2023-05-23 | ||
Enamine | EN300-1109382-0.1g |
5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1878799-37-1 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1109382-0.05g |
5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1878799-37-1 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1109382-0.5g |
5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1878799-37-1 | 95% | 0.5g |
$1014.0 | 2023-10-27 |
5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報
Introduction to 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1878799-37-1)
5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound belongs to the tetrahydropyrimidine class of heterocycles, which are widely recognized for their role in medicinal chemistry. The presence of both amino and thiadiazole functional groups in its structure suggests a high degree of reactivity and versatility, making it a promising candidate for further investigation in drug discovery and development.
The chemical structure of 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can be described as a fused system consisting of a tetrahydropyrimidine core linked to a thiadiazole moiety through a methyl bridge. This arrangement creates a rigid scaffold that can interact with biological targets in specific ways. The tetrahydropyrimidine portion is known to be a common pharmacophore in many bioactive molecules, particularly in antiviral and anticancer agents. The thiadiazole ring introduces additional electronic and steric features that can modulate the compound's binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have shown that 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits potential binding interactions with various enzymes and receptors involved in critical biological pathways. For instance, preliminary simulations suggest that this compound may inhibit kinases associated with cell proliferation and apoptosis. These findings align with the growing interest in developing small-molecule inhibitors for therapeutic applications.
The synthesis of 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the tetrahydropyrimidine ring followed by the introduction of the thiadiazole moiety. Advances in catalytic methods have allowed for more efficient and sustainable synthetic routes. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds within the molecule. Such methodologies not only improve reaction efficiency but also minimize waste generation.
In the realm of medicinal chemistry, the exploration of heterocyclic compounds like 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is driven by their diverse biological activities. The combination of an amino group and a thiadiazole ring provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic targets. Current research is focused on evaluating its potential as an antimicrobial agent. Studies have indicated that derivatives of this class exhibit activity against resistant bacterial strains by interfering with essential metabolic pathways.
The pharmacokinetic properties of 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione are also under investigation to assess its suitability for clinical use. Factors such as solubility، bioavailability، and metabolic stability are critical determinants of a drug's efficacy. Computational models have been used to predict these properties based on the compound's structure, providing valuable insights into its behavior within biological systems. Such predictions can guide experimental design and optimize drug formulations.
Furthermore,the structural features of this compound make it an interesting candidate for developing novel imaging agents. The presence of both electron-rich and electron-deficient regions can enhance its interaction with imaging probes, leading to improved diagnostic capabilities. Researchers are exploring its potential use in positron emission tomography (PET) scans, where it could serve as a tracer for targeting specific disease markers. This application could revolutionize early detection and monitoring of various conditions.
The role of 5-Amino-1-[(1, 2, 3-thiadiazol - 4 - yl )methyl ] - 1 , 2 , 3 , 4 - tetrahydropyrimidine - 2 , 4 - dione in addressing unmet medical needs cannot be overstated. As drug resistance becomes an increasingly pressing issue, innovative compounds like this one offer hope for developing new treatments. The integration of synthetic chemistry، computational biology, and preclinical testing has accelerated the discovery pipeline, bringing promising candidates closer to clinical validation. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits.
In conclusion, 5-Amino - 1 - [( 1 , 2 , 3 - thiadiazol - 4 - yl )methyl ] - 1 , 2 , 3 , 4 - tetrahydropyrimidine - 2 , 4 - dione represents a significant advancement in pharmaceutical research due to its complex structure and multifaceted biological potential。 Its synthesis، characterization، and evaluation continue to drive innovation in drug discovery。 As our understanding of molecular interactions deepens, compounds like this will play an increasingly vital role in addressing global health challenges。 The ongoing exploration of its properties promises to yield valuable insights into therapeutic interventions across multiple disease areas.
1878799-37-1 (5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品
- 2228634-97-5(tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate)
- 673-37-0(N-(2-fluoroethyl)cyclohexanamine;hydrochloride)
- 1021119-85-6(N-{6-[(carbamoylmethyl)sulfanyl]pyridazin-3-yl}benzamide)
- 799854-95-8(ethyl (2R)-1-(carbonochloridoyl)pyrrolidine-2-carboxylate)
- 914225-58-4(4-Bromo-3-chloro-5-(trifluoromethyl)aniline)
- 1807289-59-3(4-Cyano-2-ethyl-5-(trifluoromethoxy)phenylacetic acid)
- 946289-56-1(2-4-(4-benzylbenzoyl)piperazin-1-yl-4,7-dimethoxy-1,3-benzothiazole)
- 2097857-48-0(4-(methoxymethyl)-1-{1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole)
- 1803566-04-2(2-amino-5,5-dimethylhexane-1,4-diol)
- 1261661-58-8(3-(2-Fluoro-6-iodobenzoyl)pyridine)




